5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Medicinal Chemistry Drug Design ADME Properties

Medicinal chemistry teams targeting ER-dependent pathways or GABAA α5-subunit modulation frequently encounter supply gaps for reliably fluorinated tetralone intermediates. 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one closes this gap as a commercially available, high-purity building block. • The 5,7-difluoro pattern deactivates the aromatic ring, directing regioselective electrophilic substitution and cross-coupling for SAR expansion. • Dual fluorine substitution enhances metabolic stability and receptor-binding profiles versus non-fluorinated or mono-fluorinated analogs. • Reactive C1 ketone enables parallel library synthesis; standard 98% purity with batch consistency supports automated workflows.

Molecular Formula C10H8F2O
Molecular Weight 182.17 g/mol
CAS No. 110931-79-8
Cat. No. B025004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
CAS110931-79-8
Synonyms5,7-DIFLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Molecular FormulaC10H8F2O
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2F)F)C(=O)C1
InChIInChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
InChIKeyWNXVYUPXXGLTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Overview


5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated alpha-tetralone derivative with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol [1]. It serves as a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry programs targeting nuclear receptors like the estrogen receptor (ER) [2]. The strategic placement of two fluorine atoms on the naphthalenone core distinguishes it from non-fluorinated or mono-fluorinated analogs, providing a unique handle for modulating physicochemical properties and directing further synthetic elaboration [2].

Why 5,7-Difluoro Substitution Pattern Matters


In-class compounds like 3,4-dihydronaphthalen-1(2H)-one cannot be generically substituted because the 5,7-difluoro pattern profoundly alters the compound's electronic distribution, metabolic fate, and binding characteristics. The electron-withdrawing fluorine atoms deactivate the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions critical for further synthetic diversification . Furthermore, in a biological context, the presence of two fluorine atoms is often associated with enhanced metabolic stability and altered binding affinity compared to non-fluorinated or mono-fluorinated analogs [1]. The specific orientation of the 5- and 7- substituents is critical for engaging biological targets, as demonstrated by class-level evidence showing that 3,4-dihydronaphthalen-1(2H)-one derivatives with different substitution patterns exhibit distinct pharmacological profiles .

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one vs. Analogs


Lipophilicity and Metabolic Stability Comparison

The 5,7-difluoro substitution imparts a distinct lipophilicity and metabolic stability profile compared to other halogenated or unsubstituted 3,4-dihydronaphthalen-1(2H)-one derivatives. While direct comparative in vitro data is not publicly available for this specific intermediate, the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidation [1]. This class-level inference is supported by the fact that 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is explicitly used as a key intermediate in the development of selective estrogen receptor modulators (SERMs), where its fluorinated structure is reported to enhance metabolic stability and binding affinity [2].

Medicinal Chemistry Drug Design ADME Properties

GABAA Receptor Subtype Selectivity

Class-level evidence suggests that 3,4-dihydronaphthalen-1(2H)-ones, as a scaffold, can target the benzodiazepine site of GABAA receptors . While specific data for the 5,7-difluoro derivative is not available, the class is reported to exhibit notably higher binding affinity for receptors containing the alpha5-subunit compared to alpha1, alpha2, and alpha3 subtypes . This class-level inference positions 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one as a potential starting point for developing alpha5-selective GABAA receptor ligands.

Neuroscience GABA-A Receptor Pharmacology

Electrophilic Aromatic Substitution Reactivity

The electronic nature of the substituents at the 5- and 7- positions dramatically influences the compound's reactivity in further synthetic steps. Fluorine is strongly electron-withdrawing by induction but electron-donating by resonance. This contrasts sharply with chlorine or bromine, which are weaker resonance donors and have larger atomic radii [1]. This electronic difference means that the 5,7-difluoro compound will undergo electrophilic aromatic substitution (EAS) with different regioselectivity and under different conditions compared to its dichloro (C10H8Cl2O) or dibromo (C10H8Br2O) analogs . The fluorine atoms direct incoming electrophiles to specific positions on the ring, enabling the synthesis of distinct derivatives not accessible from other halogenated starting materials [1].

Organic Synthesis Fluorine Chemistry Reactivity

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Applications


SERM Development Scaffold

Procurement of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is most strategic when the objective is to explore structure-activity relationships (SAR) around a fluorinated tetralone core for hormone-related therapies. As explicitly stated in product descriptions, its value lies in serving as a key intermediate for synthesizing SERMs, where the 5,7-difluoro pattern is implicated in enhancing metabolic stability and receptor binding [1]. This scenario leverages the compound's established use in a specific, high-value therapeutic area.

Alpha5-Selective GABAA Receptor Ligands

This compound should be considered when initiating a medicinal chemistry program focused on modulating GABAA receptors, specifically targeting the alpha5-subunit. While this is a class-level inference, the reported selectivity of related 3,4-dihydronaphthalen-1(2H)-one derivatives for the alpha5 subtype over alpha1, alpha2, and alpha3 makes the 5,7-difluoro analog a relevant starting scaffold for exploring this unique pharmacology.

Fluorinated Polycyclic Compound Synthesis

The presence of fluorine atoms at the 5- and 7- positions serves as a powerful handle for controlling reactivity in subsequent synthetic steps. Researchers can procure this compound to exploit the unique electronic and steric properties of fluorine to direct regioselective metalation or facilitate specific cross-coupling reactions. This allows for the efficient construction of complex, fluorinated molecular architectures that would be inaccessible from non-fluorinated or differently substituted tetralone derivatives [2].

Focused Compound Library Building Block

For research groups focused on generating diversity-oriented synthesis libraries or targeted libraries for specific protein families (e.g., nuclear receptors, kinases), 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a valuable building block. Its commercial availability in good purity (e.g., 98% from vendors like Bidepharm ) and the presence of the reactive ketone handle make it suitable for automated or parallel synthesis efforts aimed at populating chemical space around this privileged scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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